molecular formula C12H13ClO2 B1401538 3-(4-Propoxyphenyl)prop-2-enoyl chloride CAS No. 118938-42-4

3-(4-Propoxyphenyl)prop-2-enoyl chloride

Cat. No. B1401538
CAS RN: 118938-42-4
M. Wt: 224.68 g/mol
InChI Key: WMFHEIYUGYFFGL-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenyl)prop-2-enoyl chloride, also known as 3-PPEC, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid that has a boiling point of approximately 148°C and a melting point of around -35°C. It is an ester of propionic acid and is soluble in a variety of organic solvents. 3-PPEC has been found to be useful in a variety of biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

Chemical Synthesis and Modification

  • 3-(4′-Chlorophenyl)-4,6-dimethoxyindole reacts with oxalyl chloride to produce glyoxyloyl chloride derivatives, which are further converted into glyoxylic acids, esters, and amides. This demonstrates the utility of chlorinated propenoyl compounds in synthesizing diverse chemical structures (Black, Kumar, & McConnell, 1996).

Catalysis and Reaction Mechanisms

  • A novel catalytic process using an iridium catalyst allows for the efficient reaction of benzoyl chlorides with dialkylacetylenes and diphenylacetylene, resulting in the formation of tetrasubstituted naphthalenes and anthracene derivatives. This highlights the role of propenoyl chloride compounds in facilitating complex organic reactions (Yasukawa, Satoh, Miura, & Nomura, 2002).

Pharmaceutical Applications

  • The synthesis of 3-chloro-3-(trimethylsilyl)prop-2-enoic acid amides and hydrazides from 3-(trimethylsilyl)propynoic acid, via amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, showcases the use of propenoyl chlorides in creating complex pharmaceutical compounds (Andreev et al., 2021).

Antibacterial Applications

  • In a study on the antimicrobial activity of 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin, inclusion complexes with 2-hydroxypropyl-β-cyclodextrin showed improved solubility and higher activity against certain bacterial strains. This demonstrates the potential biomedical applications of propenoyl chloride derivatives (Hadžiabdić et al., 2022).

Polymer Science

  • In the field of polymer science, propenoyl chloride derivatives are used for the synthesis of unique polymers with enhanced photocrosslinking properties. A study on UV cross-linkable polymers based on triazine illustrates this application, where various propenoyl chloride derivatives were synthesized and characterized (Suresh et al., 2016).

Environmental Chemistry

  • The study of spirocyclopropane derivatives, including propenoyl chloride derivatives, for corrosion inhibition in acidic solutions contributes to environmental chemistry. This research highlights their effectiveness in protecting mild steel, emphasizing the practical applications of these compounds in industrial settings (Chafiq et al., 2020).

properties

IUPAC Name

3-(4-propoxyphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHEIYUGYFFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60766978
Record name 3-(4-Propoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60766978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118938-42-4
Record name 3-(4-Propoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60766978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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